2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
Description
The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a 1,3-oxazole-4-carbonitrile derivative featuring a furan-2-yl substituent at position 2 and a (2-phenylethyl)amino group at position 5. The furan moiety at position 2 is substituted with a (3-methylphenoxy)methyl group, enhancing lipophilicity, while the phenylethylamino group at position 5 introduces steric bulk and aromatic interactions.
Properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-17-6-5-9-19(14-17)28-16-20-10-11-22(29-20)24-27-21(15-25)23(30-24)26-13-12-18-7-3-2-4-8-18/h2-11,14,26H,12-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHQGESFEUBUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Oxazole Ring Formation: The oxazole ring can be formed by reacting the furan derivative with appropriate reagents under controlled conditions.
Introduction of the Phenethylamino Group: This step involves the substitution of a suitable leaving group with phenethylamine.
Attachment of the m-Tolyloxy Group: The m-tolyloxy group can be introduced through etherification reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and oxazole rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared with two structurally analogous 1,3-oxazole-4-carbonitriles from the evidence (Table 1):
Table 1: Comparative Analysis of 1,3-Oxazole-4-carbonitrile Derivatives
Key Findings:
Substituent Effects on Lipophilicity: The target compound’s 3-methylphenoxy group (logP ~3.2 estimated) increases lipophilicity compared to the 4-methoxyphenoxy (logP ~2.8) and 2-methoxyphenoxy (logP ~2.5) groups in and , respectively. This enhances membrane permeability but may reduce aqueous solubility .
In contrast, the target’s 2-phenylethylamino group provides steric bulk, which may hinder binding to shallow enzyme pockets . ’s compound features 3,4-dimethoxyphenyl and 2-methoxyphenoxy groups, enabling hydrogen-bonding interactions with polar residues in target proteins, a feature absent in the target compound .
Synthetic Accessibility: The synthesis of furan-substituted oxazoles (as in the target compound) typically involves condensation of malononitrile derivatives with phenacyl bromides, as demonstrated in –4 for related furan-3-carbonitriles . Substituted phenoxy groups are introduced via nucleophilic aromatic substitution or coupling reactions.
Hypothetical Biological Implications: The 4-fluorobenzylamino group in ’s compound may enhance selectivity for fluorine-sensitive targets (e.g., kinase ATP-binding sites), whereas the target’s phenylethyl group could favor hydrophobic binding pockets. ’s methoxy-rich structure may improve solubility but limit blood-brain barrier penetration .
Biological Activity
Molecular Formula
- C : 19
- H : 20
- N : 3
- O : 3
IUPAC Name
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
Structural Representation
| Property | Value |
|---|---|
| Molecular Weight | 314.37 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Antimicrobial Activity
Research has indicated that compounds with oxazole and furan moieties exhibit antimicrobial properties. For instance, derivatives of oxazole have shown promise against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the furan ring in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy.
Anticancer Properties
Studies have highlighted the anticancer potential of furan and oxazole derivatives. For example, compounds similar to the target molecule have demonstrated cytotoxic effects on human tumor cell lines, promoting apoptosis through various mechanisms. The presence of the phenylethylamino group may also contribute to enhanced binding affinity to cancer cell receptors.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of similar oxazole derivatives on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound could be a candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
Compounds containing furan and oxazole rings have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound's structure suggests it may modulate inflammatory pathways, offering therapeutic potential for conditions like arthritis and other inflammatory diseases.
The biological activity of This compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.
- Receptor Binding : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways.
- Radical Scavenging : The presence of functional groups may enable the compound to act as a radical scavenger, reducing oxidative stress in cells.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Activity Type | Compound Structure | Target Organism/Cell Line | Observed Effect |
|---|---|---|---|
| Antimicrobial | Oxazole derivatives | E. coli, S. aureus | Inhibition of growth |
| Anticancer | Furan-based compounds | MCF-7 (breast cancer) | Reduced cell viability |
| Anti-inflammatory | Furan and oxazole derivatives | RAW 264.7 macrophages | Decreased cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
